molecular formula C18H23N3O2 B10967454 N-(2,5-dimethylphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide

N-(2,5-dimethylphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B10967454
M. Wt: 313.4 g/mol
InChI Key: QSIJXVXUQQPUIW-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-4-(2-FURYLMETHYL)-1-PIPERAZINECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2,5-dimethylphenyl group and a furylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-4-(2-FURYLMETHYL)-1-PIPERAZINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylphenylamine with 2-furylmethyl chloride in the presence of a base to form the intermediate. This intermediate is then reacted with piperazine and a carboxylating agent under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-4-(2-FURYLMETHYL)-1-PIPERAZINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-4-(2-FURYLMETHYL)-1-PIPERAZINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-4-(2-FURYLMETHYL)-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-DIMETHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE
  • N-[1-(2,5-DIMETHYLPHENYL)ETHYL]-N-(2-FURYLMETHYL)AMINE

Uniqueness

N-(2,5-DIMETHYLPHENYL)-4-(2-FURYLMETHYL)-1-PIPERAZINECARBOXAMIDE stands out due to its unique combination of a piperazine ring with both a 2,5-dimethylphenyl group and a furylmethyl group

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H23N3O2/c1-14-5-6-15(2)17(12-14)19-18(22)21-9-7-20(8-10-21)13-16-4-3-11-23-16/h3-6,11-12H,7-10,13H2,1-2H3,(H,19,22)

InChI Key

QSIJXVXUQQPUIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)CC3=CC=CO3

Origin of Product

United States

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